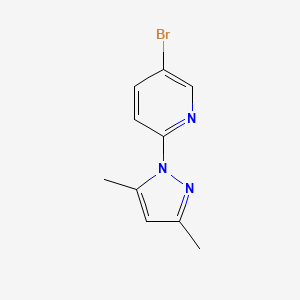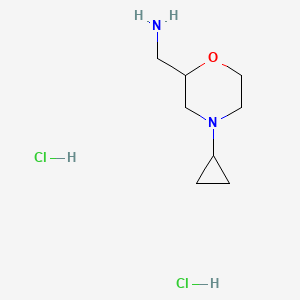
(4-Cyclopropylmorpholin-2-yl)methanamine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(4-Cyclopropylmorpholin-2-yl)methanamine dihydrochloride” is a chemical compound with the CAS Number: 1306607-05-5 . It has a molecular weight of 229.15 . The IUPAC name for this compound is (4-cyclopropyl-2-morpholinyl)methanamine dihydrochloride . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for “(4-Cyclopropylmorpholin-2-yl)methanamine dihydrochloride” is 1S/C8H16N2O.2ClH/c9-5-8-6-10(3-4-11-8)7-1-2-7;;/h7-8H,1-6,9H2;2*1H . This code provides a standard way to encode the compound’s molecular structure and formula.Physical And Chemical Properties Analysis
“(4-Cyclopropylmorpholin-2-yl)methanamine dihydrochloride” is a powder that is stored at room temperature .Scientific Research Applications
Antidepressant-Like Activity
A study by Sniecikowska et al. (2019) explored derivatives of 1-(1-benzoylpiperidin-4-yl)methanamine, designed as "biased agonists" of serotonin 5-HT1A receptors. These compounds, including the ERK1/2 phosphorylation-preferring aryloxyethyl derivatives, exhibited robust antidepressant-like activity, suggesting their potential as promising antidepressant drug candidates. The study highlighted high receptor affinity, selectivity, and favorable druglike properties for these compounds, including the lead structure NLX-204 (Sniecikowska et al., 2019).
Synthesis and Characterization
In a study by Jasouri et al. (2010), the synthesis of 4-chloro-1-indanone, a structurally related compound, was investigated. This research involved bromination under various conditions and subsequent synthesis steps, yielding (4-chloro-2, 3-dihydro-1H-indene-2-yl)methanamine. This work contributes to understanding the synthesis and characterization of similar compounds (Jasouri et al., 2010).
Applications in Catalysis
Karabuğa et al. (2015) synthesized (4-Phenylquinazolin-2-yl)methanamine and used it to create N-heterocyclic ruthenium(II) complexes. These complexes demonstrated excellent performance in transfer hydrogenation reactions, suggesting potential applications in catalysis (Karabuğa et al., 2015).
In Vitro Antitumor Activity
Mbugua et al. (2020) reported the synthesis and characterization of new palladium (Pd)II and platinum (Pt)II complexes based on Schiff base ligands, including (phenyl)methanamine derivatives. These complexes showed promising in vitro antitumor activity against various human cancer cell lines, indicating potential applications in cancer treatment (Mbugua et al., 2020).
Antimicrobial Activities
Thomas et al. (2010) synthesized a new series of quinoline derivatives carrying a 1,2,3-triazole moiety, including methanamine derivatives. These compounds exhibited moderate to very good antibacterial and antifungal activities, comparable to first-line drugs, suggesting their utility in antimicrobial applications (Thomas et al., 2010).
Safety and Hazards
properties
IUPAC Name |
(4-cyclopropylmorpholin-2-yl)methanamine;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O.2ClH/c9-5-8-6-10(3-4-11-8)7-1-2-7;;/h7-8H,1-6,9H2;2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GELKCKCVADQERZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2CCOC(C2)CN.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18Cl2N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Cyclopropylmorpholin-2-yl)methanamine dihydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

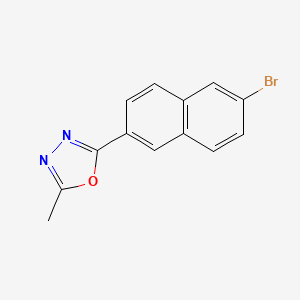

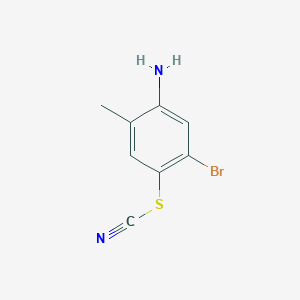
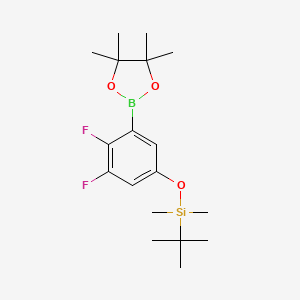

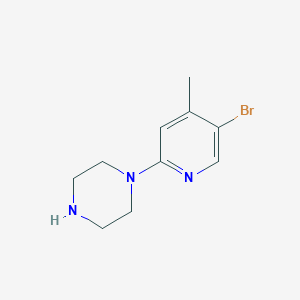

![2-Bromo-6-(trifluoromethoxy)benzo[d]thiazole](/img/structure/B1373288.png)
![1-(7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d][1,3]dioxol-5-yl)ethanone](/img/structure/B1373289.png)


